molecular formula C25H24N6O3S B11426536 N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11426536
M. Wt: 488.6 g/mol
InChI Key: OSHURJUGGJBOQO-UHFFFAOYSA-N
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Description

Our protagonist, N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide (let’s call it “NDQMS” for short), is a mouthful of a molecule. But fear not! We’ll break it down.

    Structure: NDQMS consists of several intriguing components

Preparation Methods

Synthetic Routes:: NDQMS doesn’t just pop into existence; it has its own origin story. Here are some synthetic routes:

    Multistep Synthesis: Chemists perform a series of reactions to assemble NDQMS. Think of it as a molecular puzzle—each step adds a piece.

    Condensation Reactions: These reactions link smaller molecules together. For NDQMS, condensation reactions involving benzimidazole and quinoxaline precursors are key.

    Amidation: The sulfonamide tail is attached via an amidation reaction. It’s like stitching a fancy cape onto our hero.

Industrial Production:: NDQMS isn’t mass-produced like smartphones, but it’s essential for research. Labs synthesize it in smaller quantities using the methods above.

Chemical Reactions Analysis

NDQMS is no wallflower; it dances with other molecules. Here’s its repertoire:

    Oxidation: NDQMS can lose electrons (oxidation) or gain them (reduction). It’s a chemistry tango!

    Substitution: Sometimes, parts of NDQMS swap places with other atoms or groups. Imagine a molecular game of musical chairs.

    Common Reagents: Think of reagents as NDQMS’s dance partners. They include acids, bases, and catalysts.

    Major Products: NDQMS participates in various reactions, yielding diverse products. Some become new compounds, while others remain intermediates.

Scientific Research Applications

NDQMS is a versatile actor:

    Medicine: It’s like a Swiss Army knife for drug development. Researchers explore its antibacterial, antitumor, and anti-inflammatory potential.

    Chemistry: NDQMS stars in organic synthesis, catalysis, and materials science.

    Biology: It interacts with proteins, DNA, and enzymes. Imagine NDQMS as a backstage crew member in the cellular theater.

Mechanism of Action

NDQMS’s backstage pass reveals its secrets:

    Targets: It binds to specific proteins or receptors. Picture NDQMS as a backstage VIP, shaking hands with the stars.

    Pathways: NDQMS influences cellular pathways. It’s like adjusting the theater lights to set the mood.

Comparison with Similar Compounds

NDQMS isn’t a solo act:

    Unique Traits: NDQMS stands out due to its specific structure and properties.

    Similar Compounds: Its cousins include clemizole, etonitazene, and astemizole. They’re like NDQMS’s chemical relatives.

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[3-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H24N6O3S/c1-15-5-9-18(10-6-15)35(33,34)29-24-23(28-20-13-16(2)7-11-19(20)27-24)26-17-8-12-21-22(14-17)31(4)25(32)30(21)3/h5-14H,1-4H3,(H,26,28)(H,27,29)

InChI Key

OSHURJUGGJBOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC5=C(C=C4)N(C(=O)N5C)C

Origin of Product

United States

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